Comparative MAO-A Inhibition: 4-Phenyl-1,2,5-oxadiazol-3-amine vs. Reference Inhibitor Clorgyline
4-Phenyl-1,2,5-oxadiazol-3-amine exhibits measurable but moderate inhibition of recombinant human monoamine oxidase A (MAO-A), with an IC₅₀ of 2.4 µM and a Ki >100 µM [1]. In direct comparison, the reference MAO-A inhibitor clorgyline achieves IC₅₀ values in the low nanomolar range (typically <10 nM), representing approximately a 240-fold difference in potency [2]. The compound's weak MAO-A interaction, combined with its high Ki, indicates it does not act as a tight-binding inhibitor and is unlikely to produce MAO-A-mediated off-target effects at concentrations required for its primary activities (e.g., H₂ antagonism or antiplasmodial effects).
| Evidence Dimension | MAO-A Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 2.4 µM (2,400 nM); Ki > 100,000 nM |
| Comparator Or Baseline | Clorgyline (reference MAO-A inhibitor) IC₅₀ < 10 nM |
| Quantified Difference | ≥240-fold lower potency |
| Conditions | Recombinant human MAO-A enzyme assay (MAO-Glo assay, 60 min incubation) |
Why This Matters
This weak MAO-A inhibition profile reduces the likelihood of serotonergic or catecholaminergic off-target pharmacology, making the compound a cleaner tool for studying H₂ receptor antagonism or antiplasmodial mechanisms without confounding MAO-A-mediated effects.
- [1] BindingDB. (2020). BDBM50142189 (4-Phenyl-1,2,5-oxadiazol-3-amine) MAO-A Inhibition Data. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50142189. View Source
- [2] Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287–S296. https://doi.org/10.1038/sj.bjp.0706464 View Source
